Cas no 112811-59-3 (Gatifloxacin)

ガチフロキサシン(Gatifloxacin)は、第四世代のフルオロキノロン系抗菌薬であり、グラム陽性菌・陰性菌を含む幅広い抗菌スペクトルを有する。DNAジャイレースおよびトポイソメラーゼIVを阻害することで殺菌的に作用し、呼吸器感染症や尿路感染症などに効果を示す。他のキノロン系薬剤と比較して、肺炎球菌や緑膿菌に対する活性が強化されている点が特徴。また、眼科的適応症では0.5%点眼液製剤が用いられる。代謝経路がシトクロムP450を介さないため、薬物相互作用リスクが低いという利点を有する。

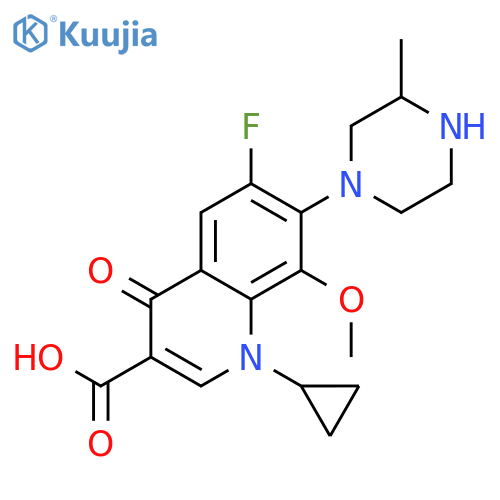

Gatifloxacin structure

商品名:Gatifloxacin

Gatifloxacin 化学的及び物理的性質

名前と識別子

-

- 1-Cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(3-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid

- GATIFLOXACIN

- 1-CYCLOPROPYL-6-FLUORO-1,4-DIHYDRO-8-METHOXY-7-(3-METHYLPIPERAZIN-1-YL)-4-OXO-3-QUINOLINECARBOXYLIC ACID

- 1-CYCLOPROPYL-6-FLUORO-1,4-DIHYDROXY-8-METHOXY-7-(3-METHYL-1-PIPERAZINYL)-4-OXO-3-QUINOLINECARBOXYLIC ACID

- 1-CYCLOPROPYL-6-FLUORO-8-METHOXY-7-(3-METHYL-PIPERAZIN-1-YL)-4-OXO-1,4-DIHYDRO-QUINOLINE-3-CARBOXYLIC ACID

- AKOS NCG1-0010

- TEQUIN

- Gatifloxacin(AM-1155)

- Gatifloxacin n-Hydrate

- 1-Cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(3-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid)

- 2H2O

- AM 1155

- AM-1155

- BMS 206584-01

- PD 135432

- PD-135432

- Zymar

- CG5501

- Gatiquin

- BMS-206584

- GASTRODINUM

- Gatifloxacin API

- Gatifloxacin 1.5H20

- Gatiflo

- Gatifloxacine

- Gatispan

- Zymaxid

- Gatilox

- Gaity

- CG 5501

- Gatifloxacin [USAN:INN]

- gatifloxacin anhydrous

- gatifloxacinum

- gatifloxacino

- 1-Cyclopropyl-1,4-dihydro-6-fluoro-8-methoxy-7-(3-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid

- 1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxo

- Gatifloxacin hydrate

- 1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-o

- Gatifloxacin 100 microg/mL in Acetonitrile

- Spectrum3_000999

- C19H22FN3O4.1.5H2O

- CS-1841

- NS00004983

- CAS-112811-59-3

- BRD-A74980173-001-06-9

- MLS006011836

- HMS2093G06

- BMS-20658401

- SPECTRUM1504272

- NSC 758701

- Gatifloxacin Sesquihydrate,(S)

- Spectrum2_000487

- HMS3259P06

- HMS3372J10

- HMS3372J12

- 1-cyclopropyl-6-fluoro-8-methoxy-7-

- DB01044

- Gatifloxacin, Antibiotic for Culture Media Use Only

- 1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazino)-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid

- DTXSID5045704

- FT-0631189

- HMS3715N03

- Kinome_3137

- Pharmakon1600-01504272

- Zymer (TN)

- Spectrum4_001127

- CHEMBL31

- AB00171654_17

- Gatifloxacin (sesquihydrate)

- 1-Cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic a

- 1-cyclopropyl-6-fluoro- 8-methoxy-7-(3-methylpiperazin-1-yl)- 4-oxo-quinoline-3-carboxylic acid

- AM-1155 (*Sesquihydrate*)

- MLS000759493

- CCG-39529

- Tox21_110984_1

- HMS2090K10

- D08011

- KBioGR_001613

- 81485Y3A9A

- HMS1922J15

- BCP13408

- 1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxo-quinoline-3-carboxylic acid

- GATIFLOXACIN [WHO-DD]

- UNII-81485Y3A9A

- SR-01000610458-2

- BMS-206584-01

- SY070194

- KBio3_001917

- Spectrum_001909

- C07661

- KBio2_002442

- SCHEMBL22591

- NCGC00068236-05

- HY-10581

- BDBM50117914

- Z1824566854

- Bonoq

- Spectrum5_001468

- SR-01000610458-3

- SMR000043336

- s1340

- AB00171654-13

- NCGC00178525-01

- 1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid

- CG-5501

- NC00702

- AMY17781

- BRD-A74980173-001-02-8

- HB3263

- NSC758701

- FT-0626635

- AKOS004119932

- GATIFLOXACIN [MI]

- NCGC00068236-06

- AC-1944

- 1-Cyclopropyl-6-6-fluoro-1,4-dihydro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxo-3-quinolinecarboxylic acid

- 112811-59-3

- 160738-57-8

- RKL10068

- (+-)-1-Cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(3-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid

- Gatifloxacin,(S)

- Gatifloxacin (TN)

- 1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methyl-1-piperazinyl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid

- NCGC00068236-08

- GTPL10816

- 1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

- XUBOMFCQGDBHNK-UHFFFAOYSA-N

- CHEBI:5280

- KBioSS_002448

- AKOS016340697

- 3-Quinolinecarboxylic acid,1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(3-methyl-1-piperazinyl)-4-oxo-

- EN300-19768783

- BSPBio_002697

- (3-methylpiperazin-1-yl)-4-oxo-1,4-

- CPD000043336

- NCGC00068236-02

- NCGC00095126-02

- NCGC00095126-01

- NSC-758701

- (+/-)-1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(3-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid

- GTFX

- Tymer

- Q2365016

- SPBio_000353

- Gatifloxcin

- NCGC00068236-03

- Gatifloxacin & Gamma Interferon

- MFCD00895399

- GATIFLOXACIN [INN]

- 1-cyclopropyl-7-(3-methyl-1-piperazinyl)-6-fluoro-8-methoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid

- G-2380

- AB00171654-14

- SBI-0206764.P001

- Tox21_110984

- 1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylicacid

- KBio2_005010

- Zymer

- HMS2233D20

- NCGC00068236-04

- MLS000040259

- DTXCID3025704

- G0325

- SR-01000610458

- 3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(3-methyl-1-piperazinyl)-4-oxo-

- FT-0668952

- Gatifloxacin (INN)

- gatifloxin

- 1-Cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

- AB00171654_16

- Tequin in dextrose 5% in plastic container

- A802657

- KS-1066

- KBio2_007578

- NCGC00068236-07

- PD135432

- Gatiflo (TN)

- S01AE06

- ALBB-028535

- 1-Cyclopropyl-6-fluoro-8-methoxy-7-((3RS)-3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid sesquihydrate

- J01MA16

- STK801620

- DB-019145

- Tequin (TN)

- Gatifloxacin hydrate (JP17)

- BBL010485

- BRD-A74980173-001-11-9

- Zymaxid (TN)

- GATIFLOXACIN [USP-RS]

- (+/-)-1-CYCLOPROPYL-6-FLUORO-1,4-DIHYDRO-8-METHOXY-7-(3-METHYL-1-PIPERAZINYL)-4-OXO-3-QUINOLINECARBOXYLIC ACID, SESQUIHYDRATE

- GATIFLOXACIN [VANDF]

- GATIFLOXACIN [ORANGE BOOK]

- Zymar (TN)

- BRD-A74980173-213-01-1

- GATIFLOXACIN (USP-RS)

- 1-Cyclopropyl-6-fluoro-8-methoxy-7-[(3RS)-3-methylpiperazin-1-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid sesquihydrate

- AM1155

- GATIFLOXACIN HYDRATE [JAN]

- Gatifloxacin

-

- MDL: MFCD09838901

- インチ: 1S/C19H22FN3O4/c1-10-8-22(6-5-21-10)16-14(20)7-12-15(18(16)27-2)23(11-3-4-11)9-13(17(12)24)19(25)26/h7,9-11,21H,3-6,8H2,1-2H3,(H,25,26)

- InChIKey: XUBOMFCQGDBHNK-UHFFFAOYSA-N

- ほほえんだ: FC1C([H])=C2C(C(C(=O)O[H])=C([H])N(C2=C(C=1N1C([H])([H])C([H])([H])N([H])C([H])(C([H])([H])[H])C1([H])[H])OC([H])([H])[H])C1([H])C([H])([H])C1([H])[H])=O

計算された属性

- せいみつぶんしりょう: 375.15900

- どういたいしつりょう: 375.159

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 8

- 重原子数: 27

- 回転可能化学結合数: 4

- 複雑さ: 653

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 82.1

- 疎水性パラメータ計算基準値(XlogP): -0.7

じっけんとくせい

- 色と性状: Powder

- 密度みつど: 1.4±0.1 g/cm3

- ゆうかいてん: 162°C

- ふってん: 607.8±55.0°C at 760 mmHg

- フラッシュポイント: 321.4±31.5 °C

- 屈折率: 1.616

- PSA: 83.80000

- LogP: 2.37420

- じょうきあつ: 0.0±1.8 mmHg at 25°C

- ようかいせい: 水に溶ける

Gatifloxacin セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H335

- 警告文: P261-P305+P351+P338

- 危険カテゴリコード: 20/21/22

- セキュリティの説明: S26; S36/37/39; S37/39

- RTECS番号:BT1750000

-

危険物標識:

- ちょぞうじょうけん:4°C, stored under nitrogen

- リスク用語:R20/21/22; R36/37/38

Gatifloxacin 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Gatifloxacin 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D634858-25g |

Gatifloxacin |

112811-59-3 | 98% | 25g |

$310 | 2024-07-28 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci12994-5mg |

Gatifloxacin |

112811-59-3 | 98% | 5mg |

¥466.00 | 2023-09-09 | |

| Enamine | EN300-19768783-25.0g |

1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid |

112811-59-3 | 95.0% | 25.0g |

$93.0 | 2025-02-19 | |

| Enamine | EN300-19768783-100.0g |

1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid |

112811-59-3 | 95.0% | 100.0g |

$243.0 | 2025-02-19 | |

| OTAVAchemicals | 3462665-250MG |

1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid |

112811-59-3 | 95% | 250MG |

$125 | 2023-07-06 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T1293-1 g |

Gatifloxacin |

112811-59-3 | 99.96% | 1g |

¥485.00 | 2022-02-28 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | G46700-5g |

Gatifloxacin |

112811-59-3 | 98% | 5g |

¥107.0 | 2023-09-07 | |

| Enamine | EN300-19768783-0.05g |

1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid |

112811-59-3 | 95.0% | 0.05g |

$19.0 | 2025-02-19 | |

| Enamine | EN300-19768783-1.0g |

1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid |

112811-59-3 | 95.0% | 1.0g |

$19.0 | 2025-02-19 | |

| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | JG7315-5g |

Gatifloxacin |

112811-59-3 | ≥98.5% | 5g |

¥180元 | 2023-09-15 |

Gatifloxacin サプライヤー

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

(CAS:112811-59-3)Gatifloxacin

注文番号:sfd6160

在庫ステータス:in Stock

はかる:200kg

清らかである:99.9%

最終更新された価格情報:Friday, 19 July 2024 14:34

価格 ($):discuss personally

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

(CAS:112811-59-3)Gatifloxacin

注文番号:JH020

在庫ステータス:in Stock

はかる:25kg

清らかである:98.00%

最終更新された価格情報:Monday, 8 January 2024 17:37

価格 ($): negotiated

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:112811-59-3)加替沙星

注文番号:LE5872341

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:45

価格 ($):discuss personally

Gatifloxacin 関連文献

-

Sybil Obuobi,Venkatesh Mayandi,Nurul Azlyn Mohd Nor,Benedict Jiasheng Lee,Rajamani Lakshminarayanan,Pui Lai Rachel Ee Nanoscale 2020 12 17411

-

Thu D. M. Pham,Zyta M. Ziora,Mark A. T. Blaskovich Med. Chem. Commun. 2019 10 1719

-

Xin Guo,Zhiqiang Wang,Lihua Zuo,Zhixu Zhou,Xingjie Guo,Tiemin Sun Analyst 2014 139 6511

-

Rúbia Adrieli Sversut,Marcos Serrou do Amaral,Adriano César de Moraes Baroni,Patrik Oening Rodrigues,Aline Marques Rosa,Mirella Carla Galana Gerlin,Anil Kumar Singh,Nájla Mohamad Kassab Anal. Methods 2014 6 2125

-

Lanteng Wang,Wei Xie,Wenyang Jiao,Chijian Zhang,Xiangmei Li,Zhenlin Xu,Xin-an Huang,Hongtao Lei,Xing Shen RSC Adv. 2021 11 39534

112811-59-3 (Gatifloxacin) 関連製品

- 74011-58-8(1-ethyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid)

- 82419-36-1(Ofloxacin)

- 70458-96-7(Norfloxacin)

- 93106-60-6(Enrofloxacin)

- 160738-57-8(Gatifloxacin)

- 151213-15-9(8-Desmethoxy-8-fluoro Moxifloxacin)

- 151096-09-2(Moxifloxacin)

- 97867-33-9(Ciprofloxacin lactate)

- 100986-85-4(Levofloxacin)

- 186826-86-8(Moxifloxacin hydrochloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:112811-59-3)Gatifloxacin

清らかである:99%

はかる:100g

価格 ($):356.0

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:112811-59-3)Gatifloxacin

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ